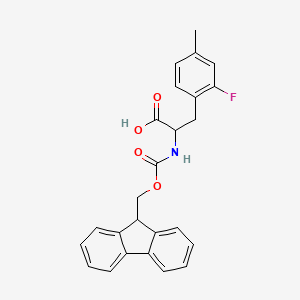
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-methylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 2-(9H-fluoren-9-ilmetoxicarbonilamino)-3-(2-fluoro-4-metilfenil)propanoico es un compuesto orgánico sintético que presenta un grupo protector fluorenilmetoxicarbonilo (Fmoc), un anillo aromático fluorado y una parte de ácido propanoico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido 2-(9H-fluoren-9-ilmetoxicarbonilamino)-3-(2-fluoro-4-metilfenil)propanoico generalmente implica varios pasos:
Protección Fmoc:
Sustitución aromática: El anillo aromático fluorado se introduce mediante una reacción de sustitución.
Reacción de acoplamiento: La amina protegida se acopla con el compuesto aromático fluorado en condiciones específicas, a menudo utilizando reactivos de acoplamiento como EDCI o DCC.
Desprotección: El paso final implica la eliminación del grupo Fmoc para obtener el compuesto deseado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo aromático o en la parte del ácido propanoico.
Reducción: Las reacciones de reducción podrían dirigirse a los grupos carbonilo o al anillo aromático.
Sustitución: El anillo aromático puede participar en reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) u óxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden emplear reactivos como halógenos (p. ej., Br2) o nucleófilos (p. ej., NaOH).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y materiales avanzados.
Biología
En la investigación biológica, puede servir como una sonda o un ligando en estudios que involucran interacciones proteicas, actividad enzimática o vías de señalización celular.
Medicina
Industria
En aplicaciones industriales, podría utilizarse en la producción de productos químicos especiales, polímeros o como catalizador en varios procesos químicos.
Mecanismo De Acción
El mecanismo por el cual el Ácido 2-(9H-fluoren-9-ilmetoxicarbonilamino)-3-(2-fluoro-4-metilfenil)propanoico ejerce sus efectos dependería de sus interacciones específicas con los objetivos moleculares. Esto podría implicar la unión a proteínas, enzimas o receptores, lo que lleva a la modulación de las vías biológicas o las reacciones químicas.
Comparación Con Compuestos Similares
Compuestos similares
Aminoácidos protegidos con Fmoc: Estos compuestos comparten el grupo protector Fmoc y se utilizan comúnmente en la síntesis de péptidos.
Compuestos aromáticos fluorados: Los compuestos con anillos aromáticos fluorados se utilizan a menudo en productos farmacéuticos debido a su mayor estabilidad metabólica y biodisponibilidad.
Singularidad
La singularidad del Ácido 2-(9H-fluoren-9-ilmetoxicarbonilamino)-3-(2-fluoro-4-metilfenil)propanoico radica en su combinación del grupo Fmoc, el anillo aromático fluorado y la parte de ácido propanoico, que juntos confieren propiedades químicas y biológicas específicas.
Propiedades
Fórmula molecular |
C25H22FNO4 |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO4/c1-15-10-11-16(22(26)12-15)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29) |
Clave InChI |
WAFOKNXXBHIZSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


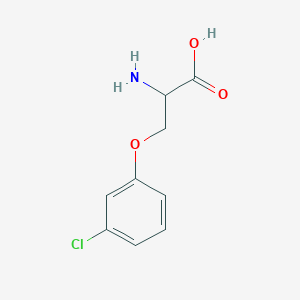
![[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate](/img/structure/B12303467.png)
![tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B12303472.png)

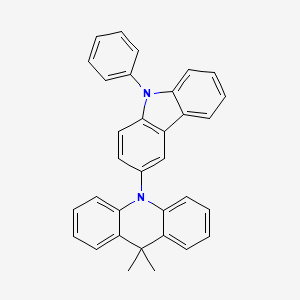
![17-(5,6-Dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12303510.png)
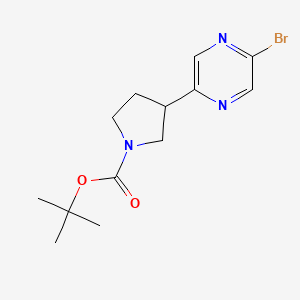

![28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)
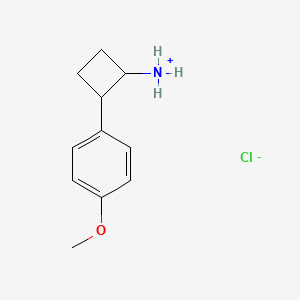

![rac-(1R,3S)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis](/img/structure/B12303543.png)
![Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate](/img/structure/B12303546.png)
![N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)
